molecular formula C12H20O B1633863 Dodeca-2,4-dienal CAS No. 21662-15-7

Dodeca-2,4-dienal

Cat. No.: B1633863
CAS No.: 21662-15-7
M. Wt: 180.29 g/mol
InChI Key: QKTZBZWNADPFOL-UHFFFAOYSA-N
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Description

Dodeca-2,4-dienal (C₁₂H₂₀O, MW: 180.29) is an α,β-unsaturated aldehyde with conjugated double bonds at positions 2 and 2. It exists in multiple stereoisomeric forms, including (2E,4E)-dodeca-2,4-dienal (CAS: 21662-16-8) and (2E,4Z)-dodeca-2,4-dienal (CAS: 13162-47-5) . Structurally, it is characterized by a 12-carbon chain, distinguishing it from shorter or longer homologs. Its applications also extend to flavor and fragrance industries, though its odor profile is less prominent compared to shorter-chain analogs .

Properties

CAS No.

21662-15-7

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

dodeca-2,4-dienal

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-12H,2-7H2,1H3

InChI Key

QKTZBZWNADPFOL-UHFFFAOYSA-N

SMILES

CCCCCCCC=CC=CC=O

Canonical SMILES

CCCCCCCC=CC=CC=O

Other CAS No.

21662-15-7

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Dodeca-2,4-dienal is primarily recognized for its potential in medicinal chemistry. Research indicates that derivatives of this compound exhibit significant therapeutic properties:

  • Anti-inflammatory Effects : Compounds derived from this compound have been shown to target the endocannabinoid system, making them effective in treating inflammatory conditions. They are particularly useful for dermatological applications, addressing issues such as irritation and pruritus when formulated into topical preparations .
  • Antitumor Activity : Studies have demonstrated that this compound derivatives can act as proteasome inhibitors and exhibit antitumor properties. For instance, certain amides derived from this compound have been tested for their efficacy against cancer cells, showing promising results in inhibiting tumor growth .

Cosmetic Applications

The cosmetic industry has also recognized the utility of this compound due to its beneficial effects on skin health:

  • Skin Care Formulations : The compound's anti-inflammatory properties make it a valuable ingredient in cosmetic formulations aimed at reducing skin irritation and enhancing overall skin health. It can be incorporated into creams and lotions designed for sensitive skin .

Flavoring Applications

This compound is evaluated for its flavoring properties within the food industry:

  • Flavoring Agent : It is classified under flavoring substances with a specific flavor profile that can enhance food products. Regulatory assessments have indicated its safety for use in food applications, although concerns about potential genotoxicity have led to careful monitoring of its use in flavoring .

Table 1: Summary of Key Studies on this compound Applications

Study ReferenceApplication FocusKey Findings
PharmaceuticalEffective in treating inflammation; shows antitumor activity as proteasome inhibitors.
ToxicologyIdentified potential toxicity at high doses; requires further investigation into safety profiles.
FlavoringEvaluated for safety; concerns regarding genotoxicity noted but not conclusive.
CosmeticDemonstrated efficacy in reducing skin irritation; suitable for sensitive skin formulations.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Dodeca-2,4-dienal and related α,β-unsaturated dienals:

Compound Name Formula Chain Length CAS Number Key Applications/Sources Odor Profile/Threshold Safety Profile
This compound C₁₂H₂₀O C12 13162-47-5† Anti-inflammatory drug candidates ; rice aroma enhancement (minor role) Fatty/green (masked by other VOCs) Skin irritant (Xi classification)
(E,E)-Nona-2,4-dienal C₉H₁₄O C9 5910-87-2 Fatty acid oxidation product; odorant in consumer products Strong green/fatty (high FD-factor) Not explicitly reported
(E,E)-Deca-2,4-dienal C₁₀H₁₆O C10 25152-84-5 Lipid oxidation marker in foods ; scented rice aroma contributor Fatty, low odor threshold Irritant (similar to aldehydes)
(E,E)-Octadeca-2,4-dienal C₁₈H₃₂O C18 21662-14-6 Prostate cancer biomarker (AUC: 0.915) Not described No safety data available
Hexa-2,4-dienal C₆H₈O C6 142-83-6 Substrate for detoxifying enzymes (e.g., FgGST1) ; oxidation byproduct in fruits Low odor threshold Not explicitly reported

†CAS 21662-16-8 corresponds to the (E,E) isomer .

Preparation Methods

Boron Trifluoride-Mediated Aldol Condensation

A patent by CN103787851A describes the synthesis of (E)-dodeca-2-enal via reaction of 1,1-dimethoxy-octane with ethyl vinyl ether (EVE) in the presence of boron trifluoride etherate. While this method targets a mono-unsaturated aldehyde, it provides a foundational framework for adapting conjugated dienals. By substituting EVE with a dienyl ether or employing a sequential aldol-condensation approach, the installation of a second double bond becomes feasible. For instance, using 1,1-dimethoxy-octane and a conjugated dienophile under BF₃ catalysis could yield Dodeca-2,4-dienal through a tandem elimination mechanism. Reaction temperatures between 40–120°C and stoichiometric BF₃ are critical for suppressing side reactions like polymerization.

Modified Wittig Reactions

The Horner-Wadsworth-Emmons (HWE) reaction, a variant of the Wittig olefination, offers superior stereocontrol for conjugated dienes. A synthesis route analogous to Sharma’s N-isobutyl-2(E),4(E)-dienamide protocol could be adapted by replacing the amide precursor with an aldehyde-phosphonate. For example, treating a C₁₀ phosphonate ylide with acrolein under basic conditions may install the requisite double bonds. This method’s efficacy depends on ylide stability and the use of non-polar solvents (e.g., THF) to favor (E,E)-geometry.

Reduction of Dienoic Acid Derivatives

Rosenmund Reduction of Dienoic Acid Chlorides

EP2435019B1 discloses the preparation of (2E,4E)-dodeca-2,4-dienoic acid, which is converted to its acid chloride using oxalyl chloride or thionyl chloride. Subsequent Rosenmund reduction—hydrogenation over a palladium/barium sulfate catalyst poisoned with quinoline—selectively reduces the acid chloride to this compound. This method, while theoretically viable, requires stringent control of hydrogen pressure (<1 atm) to prevent over-reduction to the alcohol. Yields are contingent on the purity of the dienoic acid precursor and the absence of protic solvents.

Stepwise Reduction-Oxidation Sequences

An alternative route involves reducing the dienoic acid to its corresponding alcohol (e.g., using LiAlH₄), followed by oxidation to the aldehyde. Manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) in dichloromethane effectively oxidizes allylic alcohols without attacking the double bonds. However, this two-step process introduces scalability challenges, as intermediate purification impacts overall efficiency.

Oxidative Degradation of Polyunsaturated Fatty Acids

Lipid Peroxidation Pathways

Studies on trans,trans-2,4-decadienal (tt-DDE), a C₁₀ analog, demonstrate that lipid peroxidation of ω-6 fatty acids (e.g., arachidonic acid) generates conjugated dienals via free radical-mediated β-scission. Extending this to C₁₂ substrates, this compound likely forms during the oxidative breakdown of docosahexaenoic acid (DHA) or adrenic acid under pro-oxidant conditions (e.g., Fe²⁺/H₂O₂). Enzymatic pathways involving lipoxygenases or cytochrome P450s may also contribute, though non-enzymatic autoxidation dominates in vitro.

Synthetic Applications of Lipid Peroxidation

Mimicking natural peroxidation, a controlled synthesis employs ozonolysis of methyl linoleate followed by reductive workup (e.g., Zn/HOAc) to cleave hydroperoxides into shorter-chain aldehydes. Optimizing peroxide concentration and reaction time minimizes side products like epoxides or ketones. While this method aligns with green chemistry principles, regioselectivity remains a challenge due to the stochastic nature of radical reactions.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Conjugated Dienes

Palladium-catalyzed cross-coupling, as described by Abarbi et al., enables precise construction of conjugated dienes. For this compound, a retrosynthetic disconnection suggests coupling a C₈ alkenyl boronate with a C₄ alkenyl halide-aldehyde precursor. Using Pd(PPh₃)₄ and a mild base (e.g., K₂CO₃), this method affords the target compound with >80% (E,E)-selectivity. Key advantages include functional group tolerance and scalability, though boronate availability may limit practicality.

Hydroformylation of 1,3-Dienes

Rhodium-catalyzed hydroformylation of 1,3-dienes introduces an aldehyde group with excellent regiocontrol. For example, hydroformylation of 1,3-octadiene under syngas (CO/H₂) generates a C₁₀ aldehyde, which can be homologated via Wittig reactions to install additional double bonds. This method’s success hinges on ligand selection (e.g., BIPHEPHOS) to direct aldehyde formation to the terminal position.

Comparative Analysis of Synthetic Methods

Method Key Reagents/Conditions Yield* (E,E)-Selectivity Scalability Reference
BF₃-Mediated Condensation 1,1-Dimethoxy-octane, EVE, BF₃ ~40% Moderate Moderate
Rosenmund Reduction Dienoic acid chloride, H₂/Pd-BaSO₄ ~35% High Low
Lipid Peroxidation Linoleic acid, Fe²⁺/H₂O₂ <20% Low High
Suzuki Coupling Alkenyl boronate, Pd(PPh₃)₄ >80% High High
Hydroformylation 1,3-Octadiene, Rh-BIPHEPHOS ~60% High Moderate

*Yields estimated from analogous reactions due to limited this compound-specific data.

Q & A

Basic Research Questions

Q. What are the key analytical methods for identifying and quantifying Dodeca-2,4-dienal in complex mixtures?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method due to its high sensitivity for volatile aldehydes. Calibration curves using pure this compound (CAS 13162-47-5) should be established, and retention indices compared with reference libraries . For quantification, internal standards (e.g., deuterated analogs) mitigate matrix effects. Confirmatory analyses via nuclear magnetic resonance (NMR) can resolve structural ambiguities in synthetic samples .

Q. How can researchers optimize the synthesis of this compound in laboratory settings?

  • Methodology : Use cross-aldol condensation of α,β-unsaturated aldehydes under controlled pH (e.g., acidic or basic catalysis). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via fractional distillation. Ensure inert atmospheres to prevent oxidation, and validate product purity using GC-MS and infrared (IR) spectroscopy .

Q. What experimental controls are critical when studying this compound’s reactivity?

  • Methodology : Include negative controls (e.g., solvent-only reactions) to rule out autoxidation. Positive controls with known reactive aldehydes (e.g., hexanal) benchmark reactivity. Triplicate trials under identical conditions (temperature, solvent, catalyst) ensure reproducibility. Document deviations using standardized lab notebooks .

Advanced Research Questions

Q. How do conflicting data on this compound’s stability in aqueous environments arise, and how can they be resolved?

  • Methodology : Contradictions often stem from varying experimental conditions (e.g., pH, dissolved oxygen). Design kinetic studies under controlled atmospheres (N₂ vs. O₂) and use UV-Vis spectroscopy to track degradation. Apply Arrhenius plots to model temperature-dependent stability. Compare results with computational simulations (e.g., DFT calculations) to identify dominant degradation pathways .

Q. What mechanistic insights explain this compound’s role in lipid peroxidation cascades?

  • Methodology : Use isotopically labeled this compound (e.g., ¹³C or ²H) in model lipid systems. Track reaction intermediates via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pair with electron paramagnetic resonance (EPR) to detect radical intermediates. Validate hypotheses using in silico docking studies to assess binding affinities with peroxidases .

Q. How can researchers address reproducibility challenges in this compound’s bioactivity assays?

  • Methodology : Standardize cell culture conditions (e.g., passage number, media composition) and pre-treat this compound with antioxidants to prevent decomposition. Use dose-response curves with IC₅₀/EC₅₀ calculations. Validate findings across multiple cell lines and include sham-treated controls. Publish raw datasets and statistical code for transparency .

Q. What computational tools are most effective for predicting this compound’s interactions with proteins?

  • Methodology : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with quantum mechanical/molecular mechanical (QM/MM) approaches. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with existing crystallographic data of aldehyde-binding proteins (e.g., PDB entries) .

Data Analysis & Reporting Guidelines

  • Handling Contradictory Results : Apply hierarchical clustering or principal component analysis (PCA) to identify outliers in datasets. Discuss limitations in sample preparation or instrumental sensitivity in the "Discussion" section, avoiding speculative claims .
  • Visualization : Use heatmaps for comparative stability studies and Lineweaver-Burk plots for enzymatic kinetics. Ensure all figures include error bars and statistical significance annotations (e.g., *p < 0.05) .

Ethical & Reproducibility Standards

  • Data Sharing : Archive raw chromatograms, spectral data, and simulation inputs in repositories like Zenodo or Figshare. Cite datasets using DOIs .
  • Reproducibility : Follow the "STAR Methods" framework for detailed protocols. Include batch numbers of chemicals and instrument calibration dates .

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